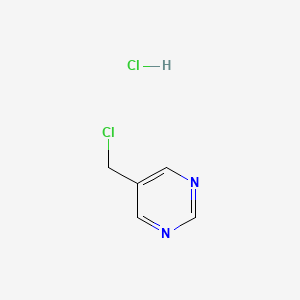

5-(Chloromethyl)pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Chloromethyl)pyrimidine hydrochloride is a chemical compound with the CAS Number: 1337879-54-5 . It is a powder in physical form and has a molecular weight of 165.02 .

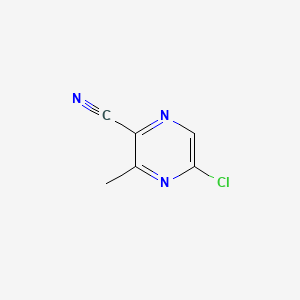

Molecular Structure Analysis

The molecular formula of 5-(Chloromethyl)pyrimidine hydrochloride is C5H5ClN2•HCl . The molecular weight is 165.02 .Physical And Chemical Properties Analysis

5-(Chloromethyl)pyrimidine hydrochloride is a powder and is stored at 4°C . It has a molecular weight of 165.02 .Scientific Research Applications

5-(Chloromethyl)pyrimidine hydrochloride is used in the study and recognition of nucleic acid components. For instance, it plays a role in the study of 5-methylcytosine, a constituent of nucleic acids, as reported by Wyatt (1951) in their study on nucleic acids from animals and plants (Wyatt, 1951).

It is a key compound in the synthesis of pharmaceutical agents. For example, Xiong Jing (2010) discussed the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, a compound used in cancer treatment, where a pyrimidine analogue is a core component (Xiong Jing, 2010).

The compound is involved in the development of new drugs with pyrimidine core structures. Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with promising antioxidant activities (V. Rani, et al., 2012).

It also plays a role in the synthesis of antimicrobial agents, as discussed by Venkatesh et al. (2018) in their study on benzofuran derivatives containing pyrimidine moiety, which showed excellent antimicrobial activity (T. Venkatesh, et al., 2018).

Gazivoda et al. (2008) reported on the synthesis and characterization of novel 5-(2-haloethyl)pyrimidine derivatives, highlighting the compound's utility in creating structurally diverse organic molecules (T. Gazivoda, et al., 2008).

Mechanism of Action

Target of Action

5-(Chloromethyl)pyrimidine hydrochloride is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, which 5-(Chloromethyl)pyrimidine hydrochloride may belong to, is associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

properties

IUPAC Name |

5-(chloromethyl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJVZEHGCCFJPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)pyrimidine hydrochloride | |

CAS RN |

1337879-54-5 |

Source

|

| Record name | 5-(chloromethyl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of studying the action of 5-(Chloromethyl)-2-methyl-pyrimidine hydrochloride and 4-methyl-5-oxyethyl-thiazole on Aspergillus niger?

A1: Aspergillus niger requires thiamine (Vitamin B1) for growth, but it can also synthesize it. Studying how the precursor compounds like 5-(Chloromethyl)-2-methyl-pyrimidine hydrochloride and 4-methyl-5-oxyethyl-thiazole influence this biosynthesis helps researchers understand the metabolic pathways in the fungus. [, ] This knowledge is valuable for potentially controlling its growth, which can be relevant in industrial fermentation processes or when Aspergillus niger acts as a pathogen.

Q2: Can these studies provide insights into thiamine biosynthesis in other organisms?

A2: While the specific pathways may differ, studying thiamine biosynthesis in a model organism like Aspergillus niger can provide a foundation for understanding similar processes in other fungi and even higher organisms. [, ] The basic building blocks and enzymatic reactions involved often share similarities across species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)